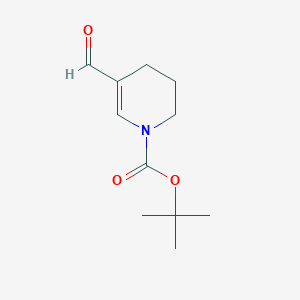

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound with the CAS Number: 1374654-03-1 . It has a molecular weight of 211.26 . The IUPAC name for this compound is tert-butyl 5-formyl-3,4-dihydropyridine-1 (2H)-carboxylate . It is typically stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h7-8H,4-6H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder in its physical form . Unfortunately, the boiling point is not specified .Aplicaciones Científicas De Investigación

Synthesis of Anticancer Drug Intermediates

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate derivatives have been identified as crucial intermediates in the synthesis of small molecule anticancer drugs. The synthetic methodology involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, yielding high total steps efficiency. These compounds are instrumental in developing inhibitors targeting the PI3K/AKT/mTOR pathway, crucial for cell growth and survival in cancerous cells. Their role in overcoming resistance to tyrosine kinase inhibitors through the development of new antitumor drugs underscores their importance in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Chemical Synthesis and Reactions

This compound undergoes palladium-catalyzed coupling reactions with substituted arylboronic acids, leading to the production of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This reaction showcases the compound's versatility in synthesizing various chemically significant molecules, highlighting its broad application in chemical research (Wustrow & Wise, 1991).

Stereoselective Synthesis

The compound's derivatives are used in stereoselective synthesis, providing a pathway to obtain specific enantiomers of chemical compounds. This aspect is crucial in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly affect its efficacy and safety. The methodology employed for these syntheses includes reactions with L-selectride, demonstrating the compound's utility in producing stereochemically complex molecules (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

X-ray Crystallography and Structural Analysis

In the realm of crystallography, tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate derivatives facilitate the understanding of molecular and crystal structures through X-ray analysis. Such studies are essential for elucidating the three-dimensional arrangement of atoms within a molecule, providing insights into its chemical behavior and interaction with other molecules (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Propiedades

IUPAC Name |

tert-butyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJWVOLTYVYRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2895829.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895832.png)

![1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2895834.png)

![1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2895838.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2895839.png)

![N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B2895840.png)

![4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2895841.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)

![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2895846.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide](/img/structure/B2895849.png)